N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the thiophene ring, and the furan ring, followed by the attachment of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole, thiophene, and furan rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyrazole, thiophene, and furan rings, as well as the carboxamide group, would likely influence the compound’s reactivity .Scientific Research Applications
- Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have investigated the potential of this compound as an antileishmanial agent. It may inhibit the growth of Leishmania parasites, offering a promising avenue for drug development .
- Malaria remains a global health concern. Some studies suggest that this compound exhibits antimalarial activity. Researchers have explored its effects on Plasmodium species, which cause malaria. Further investigations are needed to validate its efficacy .
- Inflammation plays a crucial role in various diseases. Preliminary research indicates that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Computational approaches, such as molecular docking, have been employed to understand the interactions between this compound and specific biological targets. These studies help predict its binding affinity and potential therapeutic applications .
- The pyrimidine scaffold is prevalent in pharmaceuticals. Researchers have explored modifications of this compound to create novel derivatives with improved drug-like properties. By incorporating pyrimidine moieties, they aim to enhance bioavailability and target specificity .
- NMR (nuclear magnetic resonance) and IR (infrared) spectroscopy have provided valuable information about the structure of synthesized products. These techniques allow researchers to confirm the compound’s identity, study its conformations, and analyze its functional groups .
Antileishmanial Activity
Antimalarial Properties
Anti-Inflammatory Effects
Molecular Docking Studies
Pyrimidine-Based Drug Design
Structural Insights via Spectroscopy
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-6-12(2)8-13(7-11)21-17(14-9-24-10-15(14)20-21)19-18(22)16-4-3-5-23-16/h3-8H,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJCLBDUACOUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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